molecular formula C4H7BrOS B1268084 Ethanethioic acid, S-(2-bromoethyl) ester CAS No. 927-70-8

Ethanethioic acid, S-(2-bromoethyl) ester

Cat. No. B1268084
CAS RN: 927-70-8
M. Wt: 183.07 g/mol
InChI Key: NYHLAZJBJZRGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanethioic acid, S-(2-bromoethyl) ester, falls within a class of compounds that are studied for their unique chemical and physical properties. These studies contribute to our understanding of such esters' reactivity, stability, and potential applications in various fields, excluding drug usage and side effects.

Synthesis Analysis

Ester synthesis often involves reactions between carboxylic acids and alcohols in the presence of a dehydrating agent or by using more specialized methods such as the reaction of halogenated compounds with carboxylates under specific conditions (Saigo et al., 1977).

Molecular Structure Analysis

The molecular structure of esters, including Ethanethioic acid, S-(2-bromoethyl) ester, can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These methods provide detailed information about the esters' bond distances and molecular conformations, which are crucial for understanding their reactivity and physical properties (Murai et al., 1997).

Chemical Reactions and Properties

Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with bases, which significantly affect their chemical behavior and utility in synthetic chemistry. For example, the reaction of esters with bases can lead to the formation of alcohol and carboxylate derivatives (Winters & Mcewen, 1963).

Scientific Research Applications

  • Deprotection of Haloethyl Esters : A study by Huang & Zhou (1990) discusses the deprotection of 2-bromoethyl and 2-chloroethyl esters of carboxylic acids. This process was catalyzed by selenium or tellurium and is noted for its simplicity and reduced toxicity.

  • Mutagenic Activity Study : Research by Min et al. (1989) explored the mutagenic potencies of various bromoethyl esters, including the mutagenicity of organic esters potentially formed from bromo-2 ethanol during ethylene oxide fumigation.

  • Synthesis of Thiocarboxylate S-Esters : Mao & Franz (1991) demonstrated a method for synthesizing various glyphosate thiocarboxylate S-ester derivatives from N-benzyloxycarbonylglycine. Their work is detailed in their study.

  • Conjugation with Fatty Acids : Bhat & Ansari (1990) studied the formation of fatty acid conjugates of haloethanols using cholesterol ester hydrolase. This included the enzymatic formation of 2-bromoethyl esters of various fatty acids, as described in their research.

  • Preparation of Carboxylic Esters : Saigo et al. (1977) developed a method for preparing various carboxylic esters, including those with functional groups, using 2-chloro- or 2-bromopyridinium salt. More details can be found in their publication.

  • One-Step Synthesis of Quinolinic Acid-Phenyl Ether (Thioether) : Gao Wen-tao (2007) utilized 2-bromomethyl-3-quinolinic acid ethyl ester in a one-step synthesis of quinolinic acid-phenyl ether (Thioether). The details of this methodology are described in the study.

Safety And Hazards

The safety data sheet for Ethanethioic acid, S-(2-bromoethyl) ester indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

S-(2-bromoethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrOS/c1-4(6)7-3-2-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHLAZJBJZRGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335141
Record name Ethanethioic acid, S-(2-bromoethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanethioic acid, S-(2-bromoethyl) ester

CAS RN

927-70-8
Record name S-(2-Bromoethyl) ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S-(2-bromoethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-bromoethyl)sulfanyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.